REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][NH2:18])=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>[C].[Pd].C1COCC1>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][CH2:17][NH2:18])=[CH:13][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCCN
|
Name
|
Palladium-carbon
|
Quantity
|
120 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 354 mg | |
YIELD: PERCENTYIELD | 91.1% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |